
N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized by Bayer Pharmaceuticals in 1999 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 involves the inhibition of several key enzymes involved in cancer cell growth and proliferation. Specifically, it inhibits the activity of RAF kinases, which are involved in the MAPK signaling pathway, and VEGF receptors, which are involved in angiogenesis. By blocking these pathways, N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 has been shown to have several biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In vivo studies have shown that it can reduce tumor growth and metastasis, improve survival rates, and reduce the incidence of side effects associated with chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for cancer treatment, as it can potentially reduce the side effects associated with traditional chemotherapy. However, one limitation of using N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 in lab experiments is its relatively low solubility, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006. One potential area of investigation is the development of new formulations or delivery methods that can improve its solubility and effectiveness. Another area of research is the identification of biomarkers that can predict patient response to N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006, which can help to personalize treatment plans and improve outcomes. Additionally, further studies are needed to fully understand the long-term safety and efficacy of N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 as a cancer treatment.
Métodos De Síntesis
The synthesis of N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 involves several steps, including the reaction of 4-bromobenzylamine with 4-ethoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with phenylsulfonyl chloride to form the final product, N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006. The synthesis of this compound has been well-documented in the scientific literature and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and proliferation, including RAF kinases and VEGF receptors. As a result, it has been investigated as a potential treatment for a variety of cancers, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-2-29-20-14-10-18(11-15-20)24-22(26)16-25(19-12-8-17(23)9-13-19)30(27,28)21-6-4-3-5-7-21/h3-15H,2,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABRJRAHPZLBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-bromophenyl)-N-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B4923324.png)
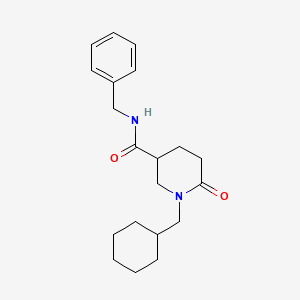
![(2E)-N-{[7-(1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B4923349.png)
![N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide](/img/structure/B4923350.png)
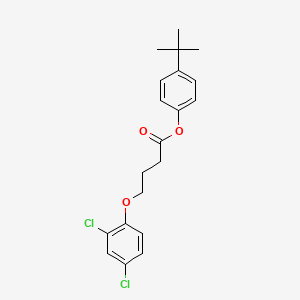

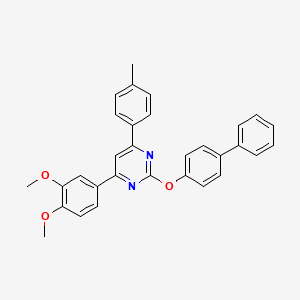
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4923386.png)
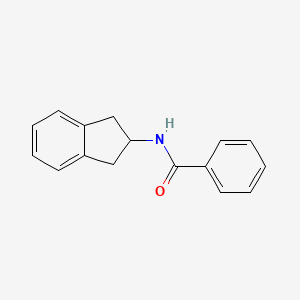
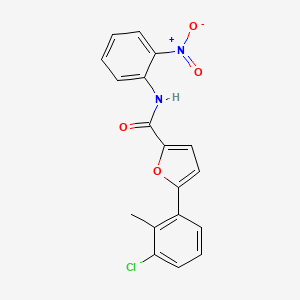
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4923414.png)
![2-[1-methyl-2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4923424.png)
![4-(3-bromophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4923428.png)
![N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923440.png)